3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a morpholino group, and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ring. . The morpholino group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.
Scientific Research Applications
3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-fluorophenmetrazine: A phenylmorpholine-based stimulant.
3-fluorophenylboronic acid: Used in Suzuki-Miyaura coupling reactions.
3F-α-PHP: A synthetic cathinone with psychoactive properties
Uniqueness
3-(3-fluorophenyl)-2-(morpholin-4-yl)-4-oxo-N-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structural complexity and the presence of the quinazoline core make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-(3-fluorophenyl)-2-morpholin-4-yl-4-oxo-N-(2-phenylethyl)quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-4-8-22(18-21)32-26(34)23-10-9-20(25(33)29-12-11-19-5-2-1-3-6-19)17-24(23)30-27(32)31-13-15-35-16-14-31/h1-10,17-18H,11-16H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJLSAFWOFAZFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC(=C3)C(=O)NCCC4=CC=CC=C4)C(=O)N2C5=CC(=CC=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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